Octahydropentalen-2,5-imin-7-yloxy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydropentalen-2,5-imin-7-yloxy is a chemical compound with the molecular formula C8H12NO. It is known for its unique structure and potential applications in various fields of scientific research. The compound is characterized by its octahydro-pentalene core, which is a bicyclic structure, and an imin-7-yloxy functional group.
Vorbereitungsmethoden
The synthesis of Octahydropentalen-2,5-imin-7-yloxy typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions to form the octahydro-pentalene core. This is followed by the introduction of the imin-7-yloxy group through a series of chemical reactions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Octahydropentalen-2,5-imin-7-yloxy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The imin-7-yloxy group can undergo substitution reactions with nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Octahydropentalen-2,5-imin-7-yloxy has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Octahydropentalen-2,5-imin-7-yloxy involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Octahydropentalen-2,5-imin-7-yloxy can be compared with other similar compounds, such as:
Nor-azado: Another compound with a similar bicyclic structure but different functional groups.
Indole derivatives: Compounds with a similar core structure but different substituents, leading to different biological activities. The uniqueness of this compound lies in its specific functional groups and the resulting properties.
Eigenschaften
CAS-Nummer |
55286-19-6 |
---|---|
Molekularformel |
C8H12NO |
Molekulargewicht |
138.19 g/mol |
InChI |
InChI=1S/C8H12NO/c10-9-7-1-5-2-8(9)4-6(5)3-7/h5-8H,1-4H2 |
InChI-Schlüssel |
ZPHOAECUAQLDCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC2CC1N3[O] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.